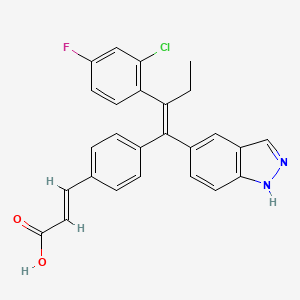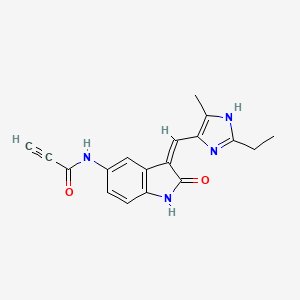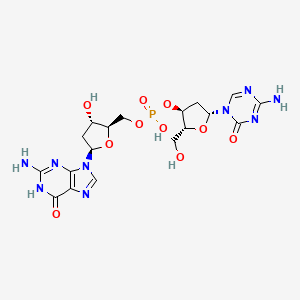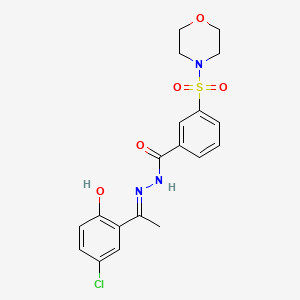
4-(4-cyano-2-fluorophenyl)-2-morpholino-5-(1H-1,2,4-triazol-5-yl)thiophene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PF-4989216 is an orally bioavailable broad-spectrum PI3K inhibitor (IC50s = 2, 142, 65, 1, and 110 nM for p110α, p110β, p110γ, p110δ, and VPS34, respectively). It inhibits the cell viability of small-cell lung cancer (SCLC) cells with a mutation in PIK3CA, blocking PI3K downstream signaling and inducing apoptosis. PF-4989216 prevents tumor growth of SCLC cells harboring PIK3CA mutation in mice.
PF-4989216 is a novel potent and selective PI3K inhibitor. PF-4989216 inhibits the phosphorylation of PI3K downstream molecules and subsequently leads to inhibition in cell proliferation and xenograft tumor growth in NSCLCs harboring a PIK3CA mutation, including an erlotinib resistant line, NCI-H1975. PF-4989216 inhibited PI3K downstream signaling and subsequently led to apoptosis induction, and inhibition in cell viability, transformation, and xenograft tumor growth in SCLCs harboring PIK3CA mutation.
Scientific Research Applications
Cancer Therapy: Targeting PIK3CA Mutations in Small Cell Lung Cancer (SCLC)
PF-4989216 is a selective oral PI3K inhibitor that has shown promise in preclinical models of SCLC harboring PIK3CA mutations. It inhibits PI3K downstream signaling, leading to apoptosis induction and inhibition of cell viability and transformation. This compound could potentially serve as an effective targeted therapy for patients with SCLC who have poor prognosis and limited treatment options .
Cell Cycle Progression and Apoptosis
Research involving PF-4989216 includes studying its effects on cell-cycle progression and apoptosis in cancer cells. This compound has been shown to induce BIM-mediated apoptosis in certain SCLC cell lines, providing insights into the mechanisms of cell death and potential therapeutic strategies .
Mechanism of Action
Target of Action
The primary target of PF-4989216 is the phosphoinositide 3-kinase (PI3K) family . This family plays a key role in promoting cancer proliferation and resistance to anticancer therapies . The compound is especially effective against small-cell lung cancer (SCLC) cells harboring a PIK3CA mutation .
Mode of Action
PF-4989216 inhibits the phosphorylation of PI3K downstream molecules . This inhibition subsequently leads to induction in apoptosis and cell cycle block, as well as inhibition of cell proliferation, transformation, and xenograft tumor growth in SCLCs harboring a PIK3CA mutation .
Biochemical Pathways
The compound affects the PI3K/Akt/mammalian target of rapamycin (mTOR) signaling pathway . This pathway is frequently found deregulated in human cancers . By inhibiting this pathway, PF-4989216 can effectively suppress cancer cell proliferation .
Pharmacokinetics
PF-4989216 is an orally bioavailable small-molecule drug . It exhibits potent and selective inhibition against PI3K kinase activity . .
Result of Action
The inhibition of PI3K downstream signaling by PF-4989216 leads to apoptosis induction, and inhibition in cell viability, transformation, and xenograft tumor growth in SCLCs harboring a PIK3CA mutation .
Action Environment
The action of PF-4989216 can be influenced by the overexpression of ATP-binding cassette (ABC) drug transporters ABCB1 and ABCG2 . These transporters are one of the most common mechanisms for reducing intracellular drug concentration and developing multidrug resistance . In ABCG2-overexpressing human cancer cells, the inhibition of Akt and downstream S6RP phosphorylation by PF-4989216 were significantly reduced .
properties
IUPAC Name |
4-(4-cyano-2-fluorophenyl)-2-morpholin-4-yl-5-(1H-1,2,4-triazol-5-yl)thiophene-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN6OS/c19-14-7-11(8-20)1-2-12(14)15-13(9-21)18(25-3-5-26-6-4-25)27-16(15)17-22-10-23-24-17/h1-2,7,10H,3-6H2,(H,22,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUENOTXSRZEFJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=C(S2)C3=NC=NN3)C4=C(C=C(C=C4)C#N)F)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN6OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the mechanism of action of PF-4989216?
A: PF-4989216 is a highly selective oral inhibitor of phosphoinositide 3-kinase (PI3K) [, , ]. It exerts its effects by inhibiting the phosphorylation of downstream molecules in the PI3K/Akt/mTOR pathway [, ].
Q2: Has resistance to PF-4989216 been observed? If so, what mechanisms are implicated?
A: Yes, research indicates that overexpression of the ATP-binding cassette (ABC) drug transporter, specifically ABCG2, can confer resistance to PF-4989216 in cancer cells []. This overexpression reduces the intracellular concentration of PF-4989216, limiting its efficacy. Inhibiting ABCG2 or introducing competitive substrates can reverse this resistance, highlighting the role of drug efflux in mediating resistance [].
Q3: Are there any biomarkers that might predict response to PF-4989216?
A: Research suggests that the presence of a PIK3CA mutation in non-small cell lung cancer (NSCLC) cells, even in those resistant to erlotinib, might predict sensitivity to PF-4989216 []. This highlights the potential of PIK3CA mutation as a predictive biomarker for treatment response.
Q4: Why was the original publication on PF-4989216 retracted?
A: The original publication [] on PF-4989216 was retracted at the request of Pfizer in 2017 due to concerns regarding the integrity of some of the western blot images presented []. The company identified instances of image duplication, mislabeling, and a lack of original data to support some published images, prompting the retraction to maintain scientific integrity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-(2-(4-(1-(3-(Trifluoromethyl)-7,8-dihydro-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl)phenoxy)ethyl)piperazin-1-yl)ethanone](/img/structure/B612185.png)


![3-(4-(4-(2-(3-((dimethylamino)methyl)phenyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)-1-ethyl-1H-pyrazol-3-yl)phenyl)-1,1-dimethylurea](/img/structure/B612190.png)

![5-Thiazolecarboxylic acid, 2-amino-4-methyl-, 2-[(4-hydroxy-3-methoxyphenyl)methylene]hydrazide](/img/structure/B612193.png)
![ethyl 9-[3-(1H-benzimidazol-2-yloxy)phenyl]-8-oxo-2,4,5,6,7,9-hexahydropyrrolo[3,4-b]quinoline-3-carboxylate](/img/structure/B612195.png)



![(R,Z)-5-((2-(3-aminopiperidin-1-yl)-[1,1'-biphenyl]-3-yl)methylene)thiazolidine-2,4-dione](/img/structure/B612199.png)
